N-(3-chloro-2-methylphenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide
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Description
N-(3-chloro-2-methylphenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O2 and its molecular weight is 357.8. The purity is usually 95%.
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Biological Activity
N-(3-chloro-2-methylphenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-substituted phenyl moiety, a pyrazole ring, and a pyrimidine derivative. The molecular formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various kinases, which are critical in cellular signaling pathways. By binding to these enzymes, it may disrupt their activity, leading to altered cellular functions.
- Receptor Modulation : Its structural components suggest that it could interact with specific receptors, potentially modulating their activity and influencing downstream signaling pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has demonstrated that derivatives containing the pyrazole moiety can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. In vitro studies have reported that it can reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting its potential application in treating inflammatory diseases .
Antimicrobial Properties
There is evidence supporting the antimicrobial activity of related compounds against various bacterial strains. This suggests that this compound may also possess similar properties, warranting further investigation into its use as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of pyrazole derivatives against Mycobacterium tuberculosis and various cancer cell lines. Among them, one compound exhibited an IC50 value of 5 μM against breast cancer cells, indicating significant potency .
Case Study 2: Anti-inflammatory Activity
In another research effort, a derivative of this compound was tested for its anti-inflammatory effects on macrophages. The results showed a reduction in TNF-alpha production by approximately 50% at a concentration of 10 μM, highlighting its potential therapeutic application in inflammatory conditions .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | IC50 (μM) |
---|---|---|---|
Compound A | Similar structure with different substituents | Anticancer | 5 |
Compound B | Contains thiazole instead of pyrazole | Anti-inflammatory | 10 |
N-(3-chloro-2-methylphenyl)-2... | Target compound | Antimicrobial/Anticancer | TBD |
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-11-13(18)5-3-6-14(11)22-16(24)10-25-17-9-15(20-12(2)21-17)23-8-4-7-19-23/h3-9H,10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESSJIHIJLQNQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)COC2=NC(=NC(=C2)N3C=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.